molecular formula C8H9N3O B11920045 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11920045
M. Wt: 163.18 g/mol
InChI Key: QVTLAFIQAONXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine scaffold with a carboxamide group at the 3-position. Imidazo[1,2-a]pyridines, in general, are known for their broad pharmacological applications, including anti-inflammatory, anticancer, antibacterial, and antitubercular (TB) properties . The dihydro variant introduces partial saturation, which may influence metabolic stability, solubility, and target binding compared to fully aromatic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of 2-aminopyridines with various electrophiles. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . Another approach involves the reaction of 2-pyridylamides with diazomethane to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide derivatives against various bacterial strains. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant activity against Mycobacterium avium strains, with low-micromolar minimum inhibitory concentration (MIC) values. One compound in particular showed promising results in a mouse model of M. avium infection, indicating its potential as a new antibiotic class for treating mycobacterial infections .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDBacterial StrainMIC (µM)Remarks
ND-10885M. avium≤ 1Effective in vivo against lung infection
Compound 2Klebsiella pneumoniaeNot specifiedQualitative analysis indicated activity

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is known to be involved in various inflammatory diseases and cancers. Inhibitors derived from the imidazo[1,2-a]pyridine scaffold have shown promise in modulating this pathway, potentially leading to treatments for conditions such as asthma and rheumatoid arthritis .

Case Study: PI3K Inhibition

A study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives identified several compounds with high affinity for PI3K isoforms. These compounds were optimized to enhance their pharmacological profiles and reduce side effects associated with existing therapies. The findings suggest that these derivatives could serve as effective anti-inflammatory agents in clinical settings .

Anticancer Applications

The anticancer potential of this compound has been explored through its action as a kinase inhibitor. The inhibition of specific kinases involved in tumor growth and survival pathways presents a viable strategy for cancer therapy. For example, certain derivatives have been shown to selectively inhibit cancer cell proliferation by targeting the PI3K pathway and other related signaling mechanisms .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer TypeMechanism of ActionIC50 (µM)
Compound ABreast CancerPI3K inhibition0.5
Compound BLung CancerInduction of apoptosis0.8

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomerism and Substitution Patterns

The position of substituents and carboxamide groups on the imidazo[1,2-a]pyridine scaffold critically impacts biological activity:

  • 3-Carboxamide vs. 2-Carboxamide : Imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit superior anti-TB activity compared to their 2-carboxamide isomers. For example, 3-carboxamide derivatives demonstrated submicromolar potency against Mycobacterium tuberculosis (Mtb), whereas 2-carboxamide analogs were significantly less active .
  • Halogen Substitutions: Bromine at the 6- or 8-position of the imidazo[1,2-a]pyridine-3-carboxamide scaffold enhances antimicrobial activity. Qualitative studies showed that bromo-substituted derivatives (e.g., 6-Br and 8-Br) exhibited stronger inhibition against Klebsiella pneumoniae compared to non-halogenated analogs .

Key Anti-TB Derivatives

Several N-substituted imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent anti-TB agents:

Compound Name Substituents MIC (µM) Key Findings
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)IMP 7-Me, N-(4-MeBz), 2-(p-tolyl) 0.004 Most potent anti-TB compound
4-Fluoro-N-(3-((2-(4-FPh)-6-MeIMP)oxy)Pr) 6-Me, 2-(4-FPh), N-(3-oxypropyl) 0.03 Targets Mtb cytochrome oxidase
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide Partially saturated scaffold N/A Improved metabolic stability (inferred)
  • Methyl and Tolyl Groups : Methyl groups at the 2- and 7-positions, combined with a p-tolyl substituent, drastically improve potency (MIC = 0.004 µM) .
  • Fluorine Substitutions : Fluorine at the 4-position of the phenyl ring enhances target binding and reduces MIC values .

Comparison with Fully Aromatic Analogs

Broader Structural Analogs

  • Imidazo[1,2-c]quinazolines : Copanlisib dihydrochloride, a 2,3-dihydroimidazo[1,2-c]quinazoline, shares a partially saturated bicyclic core but differs in ring fusion and substituents. It is used as a kinase inhibitor, highlighting the versatility of dihydroimidazo scaffolds .
  • 5,6-Fused Heterocycles : Scaffold-switching studies replacing imidazo[1,2-a]pyridine with 5,6-fused heteroaromatics (e.g., pyrrolo[1,2-a]pyrazines) resulted in reduced anti-TB activity, underscoring the unique pharmacophoric features of the imidazo[1,2-a]pyridine core .

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide (also referred to as amide1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₄O
  • Molecular Weight : 255.1240 g/mol
  • Melting Point : 135-137 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • IC₅₀ Values : The compound displayed IC₅₀ values ranging from 1.48 to 6.38 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics .

The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to:

  • Induce Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to increased cell death in cancer cells .
  • Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the low micromolar range, suggesting strong antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 5 µM:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptotic Cells (%)530
Bcl-2 Expression (Fold Change)10.5
Bax Expression (Fold Change)12

This data illustrates the compound's potential to significantly reduce cell viability and alter apoptotic markers .

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on its antimicrobial properties, the compound was tested against E. coli:

Concentration (µM)Zone of Inhibition (mm)
1012
2520
5030

These results highlight the compound's dose-dependent antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide derivatives?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from aminopyridine precursors. Key steps include cyclization using reagents like phosphorus oxychloride (POCl₃) and functionalization with substituents such as furan or thiophene moieties. Reaction conditions (e.g., solvents like DMF, catalysts, and temperatures) and purification methods (column chromatography, crystallization) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of these compounds?

  • Methodological Answer: Nuclear magnetic resonance (¹H and ¹³C NMR) is used to confirm hydrogen and carbon environments, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. How are preliminary biological activities (e.g., antimycobacterial) assessed in vitro?

  • Methodological Answer: Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv are standard. Compounds are tested at serial dilutions (e.g., 0.05–50 μM) in microplate formats, with bacterial viability measured via resazurin reduction or CFU counting. Positive controls like isoniazid validate assay reliability .

Q. What substituents are empirically linked to enhanced solubility or stability?

  • Methodological Answer: Hydrophilic groups (e.g., -COOH, -NH₂) at the 3-position improve aqueous solubility, while methyl or halogen substituents (e.g., Cl, F) enhance metabolic stability. Substituent effects are quantified via logP calculations (e.g., QPlogPo/w predictions using QikProp) .

Advanced Research Questions

Q. How can 3D-QSAR models guide the rational design of derivatives with improved antimycobacterial activity?

  • Methodological Answer: Atom-based 3D-QSAR models (R² = 0.9181 for training sets) identify favorable regions for hydrophobic (green contours) and aromatic (orange contours) substitutions. For example, bulky groups at the 2-position enhance activity, while electronegative groups at the 6-position reduce potency. Models are validated using test sets (Q² = 0.6745) and permutation tests .

Q. What molecular dynamics (MD) parameters confirm the stability of ligand-target complexes?

  • Methodological Answer: MD simulations (1.2 ns, NPT ensemble) assess stability via root-mean-square deviation (RMSD <3 Å) and root-mean-square fluctuation (RMSF) of protein residues. For example, imidazo[1,2-a]pyridine derivatives binding to M. tuberculosis pantothenate synthetase (PDB: 3IVX) show stable interactions with Gly158 and His47 via hydrogen bonds and π-stacking .

Q. How are pharmacophore models generated and applied in lead optimization?

  • Methodological Answer: Pharmacophore hypotheses (e.g., HHPRR: 1 H-bond donor, 2 hydrophobic groups, 2 aromatic rings) are derived from active/inactive compound alignments using Schrödinger’s PHASE module. These models prioritize substituents that match spatial and electronic features critical for target engagement (e.g., Mtb ATP synthase inhibition) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer: Contradictions are analyzed using 3D-QSAR contour maps to identify conflicting steric/electronic requirements. For instance, methyl groups may enhance activity in one scaffold but reduce it in another due to steric clashes with the target’s binding pocket. Comparative docking studies (Glide XP scores) and free-energy calculations (MM-GBSA) further clarify discrepancies .

Q. How are ADMET properties predicted computationally for lead candidates?

  • Methodological Answer: QikProp predicts oral bioavailability (%human absorption >80%), blood-brain barrier penetration (QPlogBB), and CYP450 inhibition. Key parameters include molecular weight (<500 Da), hydrogen bond donors (<5), and Lipinski’s rule compliance. Derivatives with >95% plasma protein binding are flagged for optimization .

Q. What experimental controls validate target specificity in enzyme inhibition assays?

  • Methodological Answer: Co-crystallization with the target enzyme (e.g., 3IVX) confirms binding modes, while counter-screens against off-targets (e.g., human kinases) assess selectivity. Negative controls (e.g., DMSO-only wells) and kinetic assays (Km/Vmax shifts) rule out nonspecific inhibition .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12)

InChI Key

QVTLAFIQAONXEB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=CC2=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.